5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one
Overview
Description
5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . The substituent in the 5-position of the phthalazino[1,2-b]quinazolin-8-one skeleton has a significant effect on potency .
Synthesis Analysis
New quinazoline-based compounds, including this compound, are being designed and synthesized as potential drugs of anticancer potency . The synthesis of related compounds involves three-component reactions between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole .
Molecular Structure Analysis
The character of quinazoline derivatives, including this compound, depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Chemical Reactions Analysis
The reaction features a broad substrate scope and good yields, only producing carbon dioxide as a byproduct .
Mechanism of Action
While the specific mechanism of action for 5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one is not mentioned in the search results, it’s worth noting that quinazoline derivatives have been studied for their potential as therapeutic agents in cancer treatment, specifically targeted therapy directed at specific molecular pathways .
Future Directions
The future direction in the field of quinazoline derivatives, including 5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one, is promising. These compounds are being designed and synthesized as potential drugs of anticancer potency . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .
Properties
IUPAC Name |
5-phenylsulfanylquinazolino[2,3-a]phthalazin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS/c25-21-17-12-6-7-13-18(17)22-19-15-10-4-5-11-16(15)20(23-24(19)21)26-14-8-2-1-3-9-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFABUMVHYYQDKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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